Ethyl 4-bromobenzoate CAS number 5798-75-4
Ethyl 4-bromobenzoate CAS number 5798-75-4
An In-Depth Technical Guide to Ethyl 4-bromobenzoate (CAS 5798-75-4): Properties, Synthesis, and Core Applications in Cross-Coupling Chemistry
Abstract
Ethyl 4-bromobenzoate (CAS 5798-75-4) is a pivotal aromatic ester that serves as a fundamental building block in modern organic synthesis. Characterized by the presence of a reactive carbon-bromine bond and an electron-withdrawing ester moiety, this compound is a highly versatile precursor for the construction of complex molecular architectures. Its stability and cost-effectiveness compared to iodo-analogs make it a preferred substrate in numerous palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, covering its physicochemical properties, robust synthesis protocols, and its central role in key transformations such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. By synthesizing technical data with field-proven insights, this document aims to be an essential resource for leveraging Ethyl 4-bromobenzoate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3]
Compound Profile and Physicochemical Properties
Ethyl 4-bromobenzoate is a bifunctional organic molecule. The ethyl ester group is a relatively stable moiety, susceptible to hydrolysis under strong acidic or basic conditions, while the bromine atom at the para position of the benzene ring is the primary site of reactivity for carbon-carbon bond formation.[1] This structural arrangement makes it an ideal substrate for introducing a 4-(ethoxycarbonyl)phenyl group into a target molecule.
Table 1: Chemical Identifiers for Ethyl 4-bromobenzoate
| Identifier | Value |
|---|---|
| CAS Number | 5798-75-4[4] |
| IUPAC Name | ethyl 4-bromobenzoate[4] |
| Molecular Formula | C₉H₉BrO₂ |
| SMILES | CCOC(=O)c1ccc(Br)cc1 |
| InChIKey | XZIAFENWXIQIKR-UHFFFAOYSA-N |
| Synonyms | 4-Bromobenzoic acid ethyl ester, Ethyl p-bromobenzoate, 4-(Ethoxycarbonyl)-1-bromobenzene[1][4] |
Table 2: Physicochemical Properties of Ethyl 4-bromobenzoate
| Property | Value | Source(s) |
|---|---|---|
| Molecular Weight | 229.07 g/mol | [4] |
| Appearance | Colorless to light yellow clear liquid | [1][5] |
| Density | 1.403 g/mL at 25 °C | [5] |
| Boiling Point | ~131 °C at 14 mmHg | [5] |
| Refractive Index (n20/D) | 1.544 | [5] |
| Solubility | Moderately soluble in organic solvents (ethanol, ether); less soluble in water | [1][6] |
| Flash Point | >113 °C | |
Synthesis of Ethyl 4-bromobenzoate
The most direct and economically viable method for the industrial and laboratory-scale synthesis of Ethyl 4-bromobenzoate is the Fischer esterification of 4-bromobenzoic acid with ethanol.
Principle of Fischer Esterification
This classic reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol. The causality behind this choice is twofold: the starting materials are readily available and the reaction is highly reliable. An acid catalyst (commonly H₂SO₄) is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol. To drive the equilibrium towards the product ester, an excess of the alcohol (ethanol) is typically used, in accordance with Le Châtelier's principle.
Caption: General workflow for the synthesis of Ethyl 4-bromobenzoate via Fischer Esterification.
Detailed Experimental Protocol: Fischer Esterification
This protocol is a self-validating system; successful execution will yield a product with the physical and spectroscopic properties listed in this guide.
-
Reagents & Equipment:
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4-bromobenzoic acid (1.0 equiv)
-
Anhydrous ethanol (5-10 equiv, serves as reactant and solvent)
-
Concentrated sulfuric acid (0.1-0.2 equiv, catalyst)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.
-
-
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add 4-bromobenzoic acid and anhydrous ethanol. Stir the mixture to dissolve the solid.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid to the stirring solution. An exotherm may be observed.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.
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Work-up - Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing saturated sodium bicarbonate solution to neutralize the sulfuric acid and any unreacted 4-bromobenzoic acid. Causality: This step is crucial to remove acidic components that would complicate extraction and purification.
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Work-up - Extraction: Transfer the mixture to a separatory funnel. The product will be in the organic layer. If a large amount of ethanol was used, much of the product may remain in the aqueous phase; in this case, reduce the volume of the reaction mixture by about half using a rotary evaporator before quenching. Extract the aqueous phase with an organic solvent like ethyl acetate or diethyl ether (2-3 times).
-
Work-up - Washing: Combine the organic extracts and wash sequentially with water and then brine. Causality: The brine wash helps to break any emulsions and removes the bulk of the water from the organic layer.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product is typically a liquid and can be purified by vacuum distillation to yield pure Ethyl 4-bromobenzoate.[5]
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Core Reactivity: A Hub for Cross-Coupling Reactions
The true value of Ethyl 4-bromobenzoate in drug development lies in its utility as a substrate in palladium-catalyzed cross-coupling reactions. The C(sp²)-Br bond is readily activated by a palladium(0) catalyst, initiating catalytic cycles that form new C-C bonds.
The Suzuki-Miyaura Coupling
The Suzuki reaction is a cornerstone transformation for the synthesis of biaryl compounds, a common motif in pharmaceuticals.[7] Ethyl 4-bromobenzoate is an excellent substrate, offering a balance between reactivity and cost.[2] While less reactive than its iodo-counterpart, its stability and lower price point often make it the more practical choice for large-scale synthesis.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2][8]
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Detailed Experimental Protocol: Suzuki Coupling with Phenylboronic Acid [2] This protocol is adapted from literature procedures for aryl bromides.[2]
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Inert Atmosphere: In a glovebox or under an inert atmosphere (Argon/Nitrogen), add Ethyl 4-bromobenzoate (1.0 equiv), phenylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₃PO₄, 2.0 equiv) to a Schlenk tube. Causality: An inert atmosphere is critical as the Pd(0) active catalyst is oxygen-sensitive. The ligand (SPhos) stabilizes the palladium center and facilitates the oxidative addition and reductive elimination steps.
-
Solvent Addition: Add a degassed solvent system, such as toluene and water (e.g., 10:1 ratio).
-
Reaction: Seal the tube and heat the reaction mixture (e.g., 100 °C) with vigorous stirring. Monitor progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Extraction & Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
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The Heck Reaction
The Heck reaction couples aryl halides with alkenes to form substituted alkenes, providing a powerful method for C-C bond formation.[9] Ethyl 4-bromobenzoate can be effectively coupled with various alkenes, such as acrylates or styrenes, to generate valuable intermediates.[10]
Caption: Interconnected Palladium and Copper cycles in the Sonogashira reaction. [11][12]
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General Experimental Protocol: Sonogashira Coupling [13] 1. Setup: To a solution of Ethyl 4-bromobenzoate (1.0 equiv) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and a copper co-catalyst (e.g., CuI, 1-3 mol%). 2. Reagents: Add an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv), which often serves as a co-solvent. 3. Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv) to the mixture. 4. Reaction: Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC. 5. Work-up & Purification: Dilute the reaction mixture with an organic solvent and filter through celite to remove catalysts. Wash the filtrate with saturated aqueous NH₄Cl, water, and brine. Dry the organic layer, concentrate, and purify by column chromatography to yield the ethyl 4-(alkynyl)benzoate product.
Spectroscopic Characterization
Validation of synthesis and subsequent reactions requires accurate spectroscopic analysis. The following are characteristic data for Ethyl 4-bromobenzoate.
Table 3: Key Spectroscopic Data for Ethyl 4-bromobenzoate
| Technique | Characteristic Signals | Source(s) |
|---|---|---|
| ¹H NMR | δ (ppm) ~7.8-7.9 (d, 2H, Ar-H ortho to CO₂Et), ~7.6 (d, 2H, Ar-H ortho to Br), ~4.4 (q, 2H, -OCH₂CH₃), ~1.4 (t, 3H, -OCH₂CH₃) | [14][15] |
| ¹³C NMR | Expected signals for 7 unique carbons: ~165 (C=O), ~131-132 (Ar-C), ~130 (Ar-C), ~61 (-OCH₂), ~14 (-CH₃) | [4] |
| IR (Infrared) | ν (cm⁻¹) ~1720 (strong, C=O ester stretch), ~1270 & ~1100 (C-O stretches), C-Br stretch in fingerprint region | [4][16] |
| Mass Spec (EI) | m/z 228/230 (M⁺, isotopic pattern for Br), 200/202 ([M-C₂H₄]⁺), 183/185 ([M-OC₂H₅]⁺), 155/157, 127 | [4][17]|
Safety, Handling, and Storage
As a laboratory chemical, proper handling of Ethyl 4-bromobenzoate is essential to ensure personnel safety and experimental integrity.
-
Hazard Profile: The compound is classified as a skin and eye irritant and may cause respiratory irritation. It is also toxic to aquatic life with long-lasting effects. [18][19][20] Table 4: GHS Hazard Information
Code Hazard Statement H315 Causes skin irritation. [18][20] H319 Causes serious eye irritation. [18][20] H335 May cause respiratory irritation. [18][20] | H411 | Toxic to aquatic life with long lasting effects. [20]|
-
Handling & PPE:
-
Use only in a well-ventilated area, preferably within a chemical fume hood. [19] * Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. [18][19] * Avoid inhalation of vapors and contact with skin and eyes. [18]
-
-
Storage:
Conclusion
Ethyl 4-bromobenzoate is more than a simple chemical intermediate; it is a strategic and enabling building block for modern synthetic chemistry. Its robust and scalable synthesis, coupled with its predictable reactivity in the "big three" cross-coupling reactions—Suzuki, Heck, and Sonogashira—cements its role as a go-to resource in the synthesis of complex molecules. For professionals in drug discovery and materials science, a thorough understanding of its properties, reaction protocols, and handling is a prerequisite for innovation and success.
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